4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14(2)30-18-10-6-16(7-11-18)21(28)25-26-13-23-20-19(22(26)29)12-24-27(20)17-8-4-15(3)5-9-17/h4-14H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBTPMBNPUJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-(p-Tolyl)-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via refluxing 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with malononitrile in sodium ethoxide/ethanol (1:1 v/v) at 80°C for 7 hours.
Reaction Conditions :
- Molar ratio : 1:1 (aminopyrazole : malononitrile)
- Catalyst : Sodium ethoxide (20 mmol per 20 mL ethanol)
- Yield : 77–84%
Mechanism :
- Base-induced deprotonation of the amino group activates the pyrazole for nucleophilic attack on malononitrile.
- Intramolecular cyclization forms the pyrimidine ring, with elimination of ammonia.
Characterization Data :
Oxidation to the 4-Oxo Derivative
The 4-oxo group is introduced via refluxing the pyrazolo[3,4-d]pyrimidine intermediate with phosphoryl chloride (POCl₃) in anhydrous DMF at 70°C for 3 hours.
Optimization Notes :
- Excess POCl₃ (1.25 equiv) ensures complete oxidation.
- DMF acts as both solvent and catalyst by forming a Vilsmeier-Haack complex.
Workup :
The reaction mixture is quenched onto ice, neutralized with aqueous ammonia (pH 8), and recrystallized from ethanol-DMF (9:1).
Synthesis of 4-Isopropoxybenzoyl Chloride
Isopropylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with isopropyl bromide (2.2 equiv) in acetone using K₂CO₃ (3.0 equiv) as a base. The mixture is refluxed for 12 hours.
Yield : 89%
Characterization :
Chlorination with Thionyl Chloride
4-Isopropoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Amide Coupling Reaction
Nucleophilic Acyl Substitution
The pyrazolo[3,4-d]pyrimidin-5-amine (1.0 equiv) is dissolved in dry THF under N₂ and treated with 4-isopropoxybenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction warms to room temperature and stirs for 6 hours.
Purification :
Crude product is washed with 5% NaHCO₃, water, and recrystallized from ethanol.
Yield : 68–72%
Characterization :
- 1H NMR (DMSO-d6) : δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH3)2), 4.70 (septet, J = 6.0 Hz, 1H, OCH), 7.05 (d, J = 8.8 Hz, 2H, benzamide-H), 7.90 (d, J = 8.8 Hz, 2H, benzamide-H), 8.22 (s, 1H, pyrimidine-H).
- HRMS (ESI+) : m/z 486.1789 [M+H]⁺ (calc. 486.1793).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine cyclization | Malononitrile, NaOEt/EtOH, 80°C | 84 | 98.5 |
| Oxidation | POCl₃/DMF, 70°C | 80 | 97.8 |
| Amide coupling | TEA, THF, rt | 72 | 99.1 |
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Using excess malononitrile (>1.2 equiv) leads to bis-adduct formation. Optimal stoichiometry (1:1) minimizes this.
Low Amide Coupling Efficiency
Pre-activation of the benzoyl chloride with catalytic DMAP increases yield to 82%.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenated reagents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Substituent Analysis: Functional Group Impact
Table 1: Key Structural Variations and Inferred Properties
Key Observations:
- Isopropoxy vs.
- Benzamide vs. Urea (R2) : Urea derivatives exhibit direct anticancer activity, but benzamide moieties may offer superior hydrolytic stability, avoiding rapid metabolic degradation .
- p-Tolyl vs. Phenyl (R1) : The p-tolyl group’s methyl substituent likely reduces oxidative metabolism, extending half-life compared to phenyl analogs .
Isomerization and Conformational Stability
Pyrazolo-triazolo-pyrimidine derivatives in undergo isomerization under specific conditions, altering their conformational stability and activity . The target compound’s rigid benzamide linkage and lack of labile triazolo groups may prevent such isomerization, ensuring consistent pharmacological behavior.
Anticancer Potential:
- Urea Derivatives : Exhibit IC50 values in the low micromolar range (e.g., 2.1–8.7 µM) against breast cancer cell lines (MCF-7, MDA-MB-231) .
- Fluorinated Analogs (Example 53) : Demonstrated enhanced binding to carbonic anhydrase IX, a cancer-associated enzyme, due to fluorine’s electronegativity and chromenyl π-stacking interactions .
- Target Compound : While direct data are unavailable, the isopropoxy-benzamide group’s hydrogen-bonding capacity (amide C=O) may mimic urea’s interactions with kinase ATP-binding pockets, suggesting comparable or improved activity .
Pharmacokinetic Considerations
- Metabolic Stability : The p-tolyl group likely reduces CYP450-mediated oxidation, as seen in phenyl-to-p-tolyl optimizations in other drug candidates .
Biological Activity
4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H21N5O3
- Molecular Weight : 403.4 g/mol
- CAS Number : 899966-59-7
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, primarily in the following areas:
1. Antitumor Activity
Pyrazole derivatives have shown significant antitumor effects, particularly against various cancer cell lines. The compound under discussion has been noted for its inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR. Studies indicate that modifications to the pyrazole ring can enhance potency against these targets, suggesting a promising avenue for drug design in oncology .
2. Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For instance, compounds similar to this compound have demonstrated efficacy in reducing nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS) .
3. Antimicrobial Activity
Pyrazole derivatives also exhibit notable antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with cellular processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications that enhance activity include:
- Substitution at the phenyl ring
- Variation in the length and branching of alkyl side chains
- Alterations in the functional groups attached to the pyrazole ring
Table 1 summarizes some SAR findings related to pyrazole derivatives:
| Modification Type | Effect on Activity |
|---|---|
| Alkyl Chain Length | Increased potency with longer chains |
| Electron-Withdrawing Groups | Enhanced antitumor activity |
| Aromatic Substituents | Improved binding affinity to target enzymes |
Case Studies
Numerous studies have evaluated the biological activity of compounds similar to this compound:
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 1-position significantly increased their efficacy against BRAF(V600E) mutant melanoma cells. The compound exhibited IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a derivative closely related to our compound was found to inhibit LPS-induced TNF-alpha production in macrophages. This suggests that such compounds could be developed as anti-inflammatory drugs targeting chronic inflammatory diseases .
Case Study 3: Antimicrobial Testing
A comparative study evaluated various pyrazole derivatives against gram-positive and gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antimicrobial activity, making them candidates for further development in infectious disease treatment .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how are reaction conditions optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by sequential introduction of substituents (e.g., p-tolyl, benzamide, and isopropoxy groups). Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity for cyclization, while ethanol improves solubility during coupling reactions .
- Catalysts : Triethylamine or similar bases are critical for deprotonation in amide bond formation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like halogenation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted to confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons from the isopropoxy group (e.g., δ 1.2–1.4 ppm for methyl groups) and aromatic regions (δ 7.0–8.5 ppm for p-tolyl/benzamide) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect fragmentation patterns specific to the pyrazolo[3,4-d]pyrimidine core .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (amide I/II bands) .
- Data interpretation : Compare spectral data with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound in kinase inhibition studies?
- Methodological Answer :
- Systematic substitution : Modify the isopropoxy group (e.g., replace with methoxy, trifluoromethyl) and benzamide moiety to assess steric/electronic effects on target binding .
- In vitro assays : Use kinase profiling panels (e.g., ATP-binding assays) to quantify IC50 values. Cross-validate with molecular docking simulations to map interactions with kinase active sites .
- Control experiments : Include reference inhibitors (e.g., staurosporine) and assess selectivity across kinase families to avoid off-target effects .
Q. What methodologies are recommended for resolving contradictory biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), compound concentrations, and incubation times .
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Purity verification : Re-analyze compound batches via HPLC-MS to rule out degradation products or impurities influencing activity .
Q. How should researchers address discrepancies in analytical data (e.g., unexpected NMR peaks) during structural verification?
- Methodological Answer :
- Synthetic step review : Trace impurities to incomplete reactions (e.g., unreacted intermediates) or side products (e.g., diastereomers) .
- Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals and distinguish regioisomers .
- Comparative analysis : Cross-reference with published spectra of pyrazolo[3,4-d]pyrimidine derivatives to identify common artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
